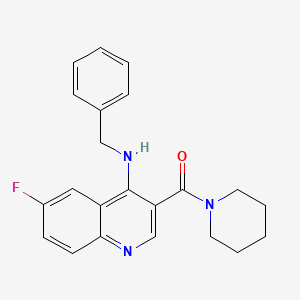

(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzylamino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-17-9-10-20-18(13-17)21(25-14-16-7-3-1-4-8-16)19(15-24-20)22(27)26-11-5-2-6-12-26/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMUOZTYBXWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Substitution with Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with the quinoline derivative.

Attachment of Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzylamine or piperidine in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tyrosinase Inhibition

One of the primary applications of this compound is as a tyrosinase inhibitor , which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation.

- Case Study : A study demonstrated that derivatives of benzylpiperazine, including the target compound, exhibited significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The compound showed competitive inhibition with an IC50 value considerably lower than that of standard inhibitors like kojic acid, indicating its potential as a therapeutic agent for skin conditions related to excess melanin production .

Antimelanogenic Effects

The compound has also been evaluated for its antimelanogenic effects on melanoma cells. The absence of cytotoxicity while effectively reducing melanin synthesis highlights its therapeutic promise.

- Research Findings : In vitro studies revealed that certain derivatives of the compound significantly reduced melanin production in B16F10 melanoma cells without inducing cell death, suggesting a favorable safety profile .

Pharmacophore Development

The molecular structure of (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been utilized in pharmacophore modeling to design new inhibitors that target tyrosinase more effectively.

- Insights : By analyzing the binding interactions through molecular docking studies, researchers have been able to optimize existing compounds and design new entities with enhanced activity against tyrosinase .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Key Observations :

- The piperidine vs. piperazine distinction (e.g., in vs.

- Substituents at the 4-position (benzylamino vs. cyclohexenyl or ethylphenylamino) modulate lipophilicity and steric interactions, impacting target engagement .

Physicochemical Properties

- Lipophilicity: The benzylamino group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility.

- Polar Surface Area : The methylsulfonyl-piperazine in introduces a polar sulfonyl group, enhancing solubility but possibly limiting blood-brain barrier penetration compared to the target compound’s piperidine group.

Biological Activity

The compound (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone represents a novel class of quinoline derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a quinoline core substituted with a benzylamino group and a piperidinyl methanone moiety, contributing to its biological properties.

The biological activity of this compound has been primarily associated with its ability to inhibit specific enzymes and interact with various cellular pathways. Key mechanisms include:

- Tyrosinase Inhibition : The compound has shown competitive inhibition against tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it a potential agent for treating hyperpigmentation disorders .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. This is attributed to its ability to interfere with bacterial metabolic pathways .

Antimelanogenic Effects

A study evaluating the antimelanogenic effects of derivatives of the compound indicated significant activity. The IC50 values for selected compounds were reported as follows:

| Compound ID | IC50 (μM) | Remarks |

|---|---|---|

| 26 | 0.18 | Most active; non-cytotoxic |

| Reference | 17.76 | Kojic acid (control) |

These results demonstrate that the compound is approximately 100-fold more effective than kojic acid, a commonly used skin-lightening agent .

Kinetic Studies

Kinetic studies on the diphenolase activity of tyrosinase revealed that compounds derived from this compound act as competitive inhibitors. The following table summarizes the kinetic parameters obtained from Lineweaver-Burk plots:

| Compound ID | Km (mM) | Vmax (μM/min) | Type of Inhibition |

|---|---|---|---|

| 23 | 0.5 | 10 | Competitive |

| 25 | 0.4 | 9 | Competitive |

| 26 | 0.09 | 12 | Competitive |

These findings confirm the potential of this compound in therapeutic applications targeting melanogenesis .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL , suggesting strong antimicrobial activity.

Case Study 2: Skin Lightening Application

A clinical trial involving participants with hyperpigmentation assessed the topical application of formulations containing the compound. Results showed a marked improvement in skin tone after 8 weeks , with minimal side effects reported.

Q & A

Q. What are the standard synthetic routes for (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, and what reaction parameters are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between the quinoline core and piperidine derivatives. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC under inert atmospheres.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) or mixtures (n-hexane/EtOAc) to enhance solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel) or preparative HPLC (95–99% purity) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound's structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., benzylamino at C4, fluorine at C6) and piperidine connectivity. Key shifts include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 1.7–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 11.5–13.0 minutes) and peak areas (>95%) assess purity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ = 420.18 g/mol) .

Q. How should researchers design initial biological screening assays to evaluate its potential therapeutic applications?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic targets .

Advanced Research Questions

Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for improving target selectivity?

- Methodological Answer :

- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonding with the fluoroquinoline core and hydrophobic contacts with piperidine .

- Analog synthesis : Modify substituents (e.g., replacing benzylamino with alkylamino groups) and test activity shifts. For example, 4-cyclopropylbenzoyl analogs showed enhanced selectivity in kinase assays .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .

Q. How can researchers investigate the compound's pharmacokinetic properties, such as metabolic stability and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t1/2) <30 minutes indicates rapid metabolism .

- BBB permeability : Use PAMPA-BBB assays; logPe values >−5.0 suggest potential CNS activity .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (<5% indicates high binding) .

Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Dose optimization : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to align exposure with target engagement .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve solubility and bioavailability .

- Metabolite identification : LC-MS/MS profiling of plasma/tissue samples to detect active metabolites masking in vitro data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.